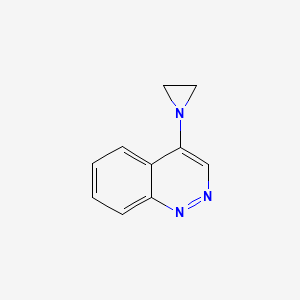
(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 4-isopropyl-3,4-dihydroisoquinoline using a chiral catalyst. This reaction is carried out under high pressure of hydrogen gas and in the presence of a chiral rhodium or ruthenium catalyst, which ensures the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline may involve similar asymmetric hydrogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: The major product is the corresponding isoquinoline derivative.
Reduction: The major product is the fully saturated tetrahydroisoquinoline.
Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.
Aplicaciones Científicas De Investigación
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the ®-form, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the isopropyl group.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1 |
Clave InChI |
RZNYSRIQQBTKIF-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)[C@H]1CNCC2=CC=CC=C12 |
SMILES canónico |
CC(C)C1CNCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


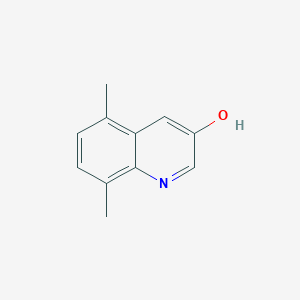
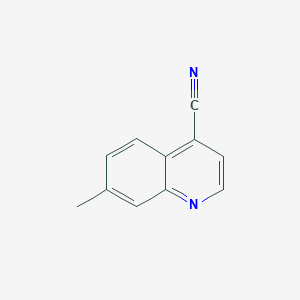
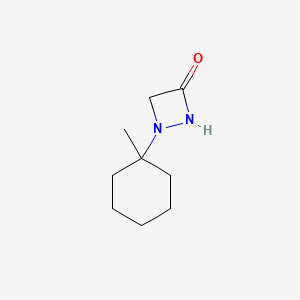


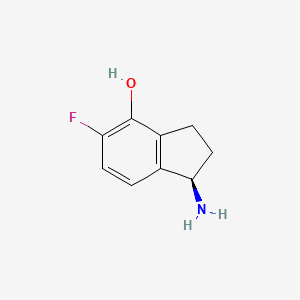

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)




